Buttpark 8\02-21

Description

The compound designated as "Buttpark 8\02-21" is part of a proprietary nomenclature system used for chemical intermediates and specialty compounds, as observed in other "Buttpark"-labeled substances (e.g., BUTTPARK 14 1-30 for 3-bromo-2-fluorobenzoic acid and BUTTPARK 16\06-63 for 2-(2-methyl-thiazol-4-yl)-phenol) . Such compounds are typically characterized by rigorous analytical methods, including spectroscopy (e.g., UV, NMR) and elemental analysis, as required for novel substances .

Properties

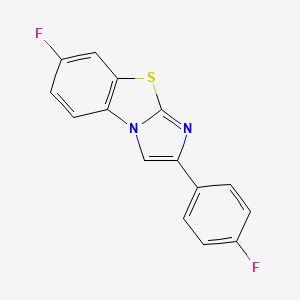

Molecular Formula |

C15H8F2N2S |

|---|---|

Molecular Weight |

286.30 g/mol |

IUPAC Name |

6-fluoro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole |

InChI |

InChI=1S/C15H8F2N2S/c16-10-3-1-9(2-4-10)12-8-19-13-6-5-11(17)7-14(13)20-15(19)18-12/h1-8H |

InChI Key |

KLOQFHSRNUALQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)F)SC3=N2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Buttpark 8\02-21 typically involves a multi-step reaction process. One common method includes the following steps :

Starting Materials: The synthesis begins with appropriate starting materials such as fluorobenzene and imidazole derivatives.

Electrophilic Substitution: The initial step involves an electrophilic substitution reaction where the fluorine atom is introduced into the benzene ring.

Cyclization: The substituted benzene ring undergoes cyclization with the imidazole derivative to form the benzothiazole structure.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Buttpark 8\02-21 in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Buttpark 8\02-21 undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the fluorine atoms in the compound.

Electrophilic Addition: The compound can undergo electrophilic addition reactions, particularly at the imidazole ring, forming various addition products.

Scientific Research Applications

Buttpark 8\02-21 has a wide range of applications in scientific research :

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: Buttpark 8\02-21 is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Buttpark 8\02-21 involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoic Acids

Example 1: 3-Bromo-2-fluorobenzoic acid (BUTTPARK 14 1-30)

Example 2: 4-Chloro-3-fluorobenzoic acid

- Structural Difference : Chlorine (Cl) replaces bromine at position 4.

- Impact on Properties :

Heterocyclic Compounds

Example 1: 2-(2-Methyl-thiazol-4-yl)-phenol (BUTTPARK 16\06-63)

Functional Comparison

Pharmacological Relevance

- Halogenated Benzoic Acids: Used in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Bromine/fluorine substitution improves metabolic stability and target binding .

- Heterocyclic Compounds : Thiazole and furan derivatives are prevalent in antimicrobial and anticancer agents due to their ability to mimic biological molecules .

Data Table: Comparative Analysis

Q & A

Q. What standardized protocols ensure reproducible synthesis of Buttpark 8\02-21?

- Methodological Answer : To ensure reproducibility, document each synthesis step with precise parameters (e.g., temperature, solvent ratios, reaction time). Use spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) for structural validation . Include purity assessments (e.g., elemental analysis) and cross-reference with established protocols for analogous compounds . For example:

| Step | Reagent | Conditions | Characterization Method |

|---|---|---|---|

| 1 | X | 25°C, 2h | NMR (δ 7.2 ppm) |

| 2 | Y | 80°C, 6h | HPLC (purity >98%) |

Q. How to systematically review existing literature on Buttpark 8\02-21’s biological activity?

- Methodological Answer : Conduct a Boolean search across PubMed, SciFinder, and Web of Science using terms like "Buttpark 8\02-21 AND (pharmacology OR mechanism)." Filter results by publication type (primary studies > reviews) and study design (in vitro/in vivo). Critically evaluate sources for methodological rigor (e.g., sample size, controls) and distinguish between conflicting findings using meta-analysis frameworks .

Advanced Research Questions

Q. How to resolve contradictions in reported data on Buttpark 8\02-21’s mechanism of action?

- Methodological Answer : Perform comparative dose-response studies under controlled conditions to isolate variables (e.g., cell line variability, assay protocols). Apply statistical tools (ANOVA, Tukey’s HSD) to quantify significance of discrepancies. Replicate key experiments from conflicting studies and analyze raw data for potential biases (e.g., outlier exclusion criteria) . Cross-validate findings using orthogonal assays (e.g., Western blot vs. ELISA) to confirm target engagement .

Q. What experimental frameworks optimize Buttpark 8\02-21’s efficacy under diverse physiological conditions?

- Methodological Answer : Use a factorial design to test interactions between variables (pH, temperature, co-administered agents). For example:

Q. How to design a robust data management plan for longitudinal studies on Buttpark 8\02-21?

- Methodological Answer : Structure datasets with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use version-controlled repositories (e.g., Zenodo) for raw data, metadata, and analysis scripts. Implement redundancy (cloud + local backups) and encryption for sensitive data. Document workflows using platforms like Electronic Lab Notebooks (ELNs) to ensure traceability .

Data Analysis & Reporting

Q. Which statistical methods are appropriate for analyzing Buttpark 8\02-21’s dose-dependent effects?

- Methodological Answer : For non-linear dose-response relationships, apply sigmoidal curve fitting (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals and effect sizes (Cohen’s d) for clinical relevance. Address heteroscedasticity with weighted regression or data transformation (logarithmic/non-parametric tests) .

Ethical & Reproducibility Considerations

Q. How to ensure ethical compliance in preclinical studies involving Buttpark 8\02-21?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.